molecular formula C16H20N4O2S B6435659 N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide CAS No. 2549004-83-1

N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6435659
CAS No.: 2549004-83-1
M. Wt: 332.4 g/mol
InChI Key: FWRFQMOKXIPRQU-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is a complex organic compound featuring a quinazoline moiety, a pyrrolidine ring, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the quinazoline moiety using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (RSH)

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains, making it a candidate for the development of new antibiotics .

Medicine

In medicine, the compound is being investigated for its potential as an anticancer agent. Its ability to interfere with specific molecular pathways involved in cell proliferation and survival makes it a promising candidate for cancer therapy .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which can be applied in various fields including pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which also contain the quinazoline moiety, are used as tyrosine kinase inhibitors in cancer therapy.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine dithiocarbamate, which is used as an antioxidant and anti-inflammatory agent.

    Sulfonamide Derivatives: Sulfonamide antibiotics like sulfamethoxazole, which inhibit bacterial growth by interfering with folic acid synthesis.

Uniqueness

N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is unique due to its combination of the quinazoline, pyrrolidine, and cyclopropanesulfonamide groups

Properties

IUPAC Name

N-methyl-N-(1-quinazolin-4-ylpyrrolidin-3-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-19(23(21,22)13-6-7-13)12-8-9-20(10-12)16-14-4-2-3-5-15(14)17-11-18-16/h2-5,11-13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRFQMOKXIPRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=NC3=CC=CC=C32)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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